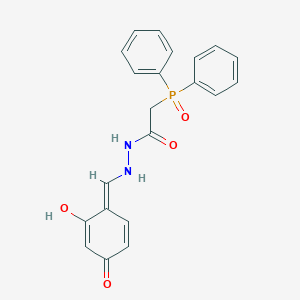
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide, also known as DPAH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicine and biotechnology.
Mechanism Of Action
The mechanism of action of (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis, or programmed cell death, in cancer cells. (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has also been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical And Physiological Effects
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been shown to induce apoptosis in cancer cells and to have antimicrobial properties.
Advantages And Limitations For Lab Experiments
One advantage of using (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide in lab experiments is its potential as a new drug candidate. Additionally, (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of using (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide. One area of interest is the development of new drugs based on (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide's antitumor and antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide and its effects on various biological processes. Finally, more studies are needed to determine the safety and toxicity of (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide, particularly in humans.
Synthesis Methods
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide can be synthesized through a multistep process that involves the reaction of (2,4-dihydroxyphenyl)methylene hydrazine with diphenylphosphinic chloride. The resulting product is then treated with sodium hydroxide to obtain (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide.
Scientific Research Applications
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been studied for its potential applications in medicine and biotechnology. It has been shown to have antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. Additionally, (Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide has been studied for its ability to inhibit the activity of certain enzymes, which could have implications for the treatment of various diseases.
properties
CAS RN |
135689-10-0 |
|---|---|
Product Name |
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydrazide |
Molecular Formula |
C21H19N2O4P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-diphenylphosphorylacetamide |
InChI |
InChI=1S/C21H19N2O4P/c24-17-12-11-16(20(25)13-17)14-22-23-21(26)15-28(27,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,24-25H,15H2,(H,23,26)/b22-14+ |
InChI Key |
WQSNCYPCHDGRGY-JQIJEIRASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NN/C=C/2\C=CC(=O)C=C2O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NNC=C2C=CC(=O)C=C2O)C3=CC=CC=C3 |
synonyms |
(Diphenylphosphinyl)acetic acid ((2,4-dihydroxyphenyl)methylene)hydraz ide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



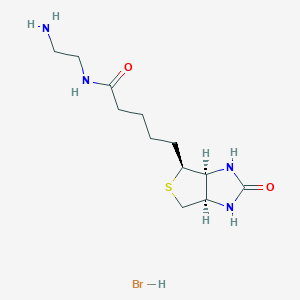
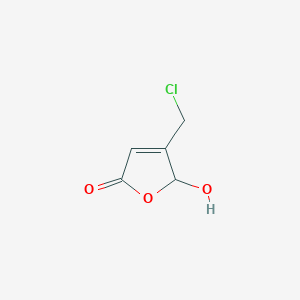
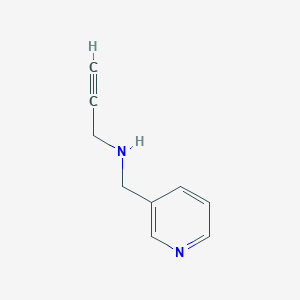
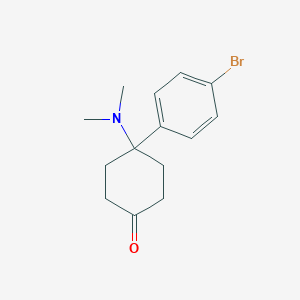
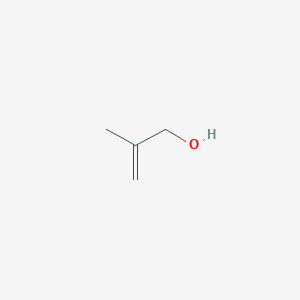

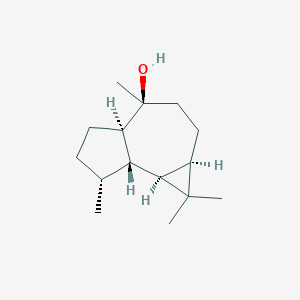
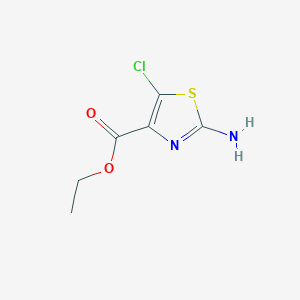


![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)


